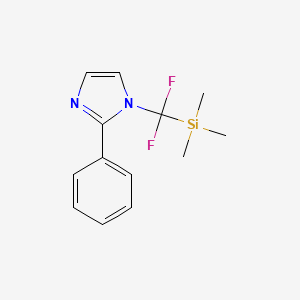![molecular formula C14H14FN5 B11851278 N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine CAS No. 101154-88-5](/img/structure/B11851278.png)
N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an ethyl group, a fluorobenzyl group, and a purine core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with an ethylating agent, followed by the introduction of the 2-fluorobenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the ethyl or benzyl groups.
Substitution: Substituted purine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-9-(2-fluorobenzyl)-9H-purin-6-amine
- N-Ethyl-9-(2-chlorobenzyl)-9H-purin-6-amine
- N-Ethyl-9-(2-bromobenzyl)-9H-purin-6-amine
Uniqueness
N-Ethyl-9-(2-fluorobenzyl)-9H-purin-6-amine is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
Properties
CAS No. |
101154-88-5 |
|---|---|
Molecular Formula |
C14H14FN5 |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
N-ethyl-9-[(2-fluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C14H14FN5/c1-2-16-13-12-14(18-8-17-13)20(9-19-12)7-10-5-3-4-6-11(10)15/h3-6,8-9H,2,7H2,1H3,(H,16,17,18) |
InChI Key |
UIUUZMMHQPNEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


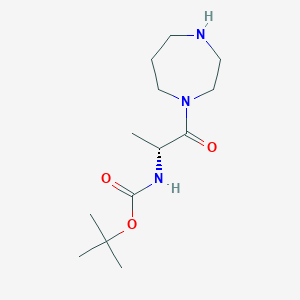
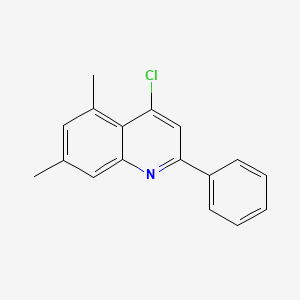

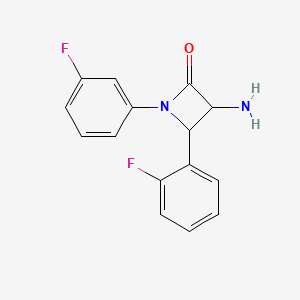
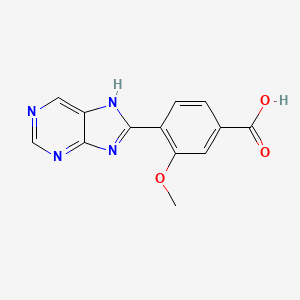
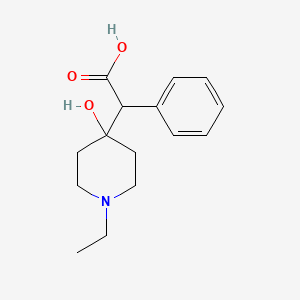

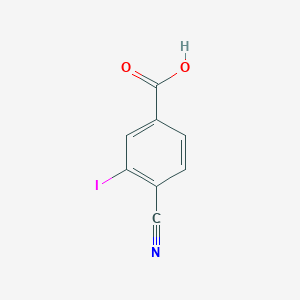
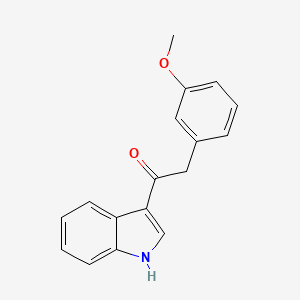

![N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)

